5-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15770019
Molecular Formula: C5H6BrF2N3
Molecular Weight: 226.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H6BrF2N3 |
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Molecular Weight | 226.02 g/mol |
IUPAC Name | 5-bromo-1-(2,2-difluoroethyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C5H6BrF2N3/c6-3-1-5(9)10-11(3)2-4(7)8/h1,4H,2H2,(H2,9,10) |
Standard InChI Key | OXJNBEOIGYRHBY-UHFFFAOYSA-N |
Canonical SMILES | C1=C(N(N=C1N)CC(F)F)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. The molecular formula is C₅H₆BrF₂N₃, with a molecular weight of 226.02 g/mol . Key structural elements include:
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A bromine atom at position 5 of the pyrazole ring
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A 2,2-difluoroethyl substituent at position 1
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An amine group at position 3
The canonical SMILES representation is C1=C(C(=NN1CC(F)F)N)Br, while the InChIKey IAGSVTWZLHIZRX-UHFFFAOYSA-N provides a unique identifier for chemical databases .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₆BrF₂N₃ | |
Molecular Weight | 226.02 g/mol | |
CAS Registry Number | 1006462-46-9 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 4 | |
XLogP3 | 1.9 (Predicted) |
Synthesis and Manufacturing Considerations
Synthetic Pathways
While no published procedures specifically describe the synthesis of the 5-bromo isomer, analogous compounds suggest a multi-step approach:
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition reactions .
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Difluoroethylation: Introduction of the 2,2-difluoroethyl group using reagents like 2-bromo-1,1-difluoroethane under basic conditions.
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Bromination: Electrophilic aromatic substitution at position 5 using brominating agents (NBS or Br₂ in controlled conditions) .
Critical challenges include:
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Regioselective control during bromination to favor the 5-position
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Stability of the amine group under strong electrophilic conditions
Research Applications and Future Directions
Medicinal Chemistry Development
This compound serves as a versatile building block for:
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Antiviral prodrug development (particularly RNA viruses)
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Cancer immunotherapy agents targeting nucleotide metabolism
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Autoimmune disease therapeutics with improved safety profiles
Recent advances in cryo-EM and fragment-based drug design enable precise optimization of pyrazole-based DHODH inhibitors .
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